REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:24]=[CH:23][C:8]([CH:9]=[C:10]2[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH2:11]2)=[CH:7][CH:6]=1)=[O:4]>CO.[C].[Pd]>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]([CH2:9][CH:10]2[CH2:11][CH2:12][N:13]([C:16]([O:18][C:19]([CH3:20])([CH3:21])[CH3:22])=[O:17])[CH2:14][CH2:15]2)=[CH:23][CH:24]=1)=[O:4] |f:2.3|
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Name
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|
Quantity
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6 g
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Type
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reactant
|
Smiles
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COC(=O)C1=CC=C(C=C2CCN(CC2)C(=O)OC(C)(C)C)C=C1
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Name
|
|
Quantity
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150 mL
|
Type
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solvent
|
Smiles
|
CO
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Name
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palladium carbon
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Quantity
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1 g
|
Type
|
catalyst
|
Smiles
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[C].[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The catalyst was removed by filtration
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated in vacuo
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Type
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CUSTOM
|
Details
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The residue was purified by flash column chromatography (silica gel 90 g, ethyl acetate/hexane=1/10)
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Name
|
|
Type
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product
|
Smiles
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COC(=O)C1=CC=C(CC2CCN(CC2)C(=O)OC(C)(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 101.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |